molecular formula C6H16N2O3 B8578518 Triethylazanium;nitrate

Triethylazanium;nitrate

Cat. No.: B8578518
M. Wt: 164.20 g/mol
InChI Key: VOXVCYMHFQQEMC-UHFFFAOYSA-O
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Description

Triethylazanium nitrate, also known as triethylamine nitrate, is an organic ammonium salt with the molecular formula C₆H₁₆N₂O₃. It consists of a triethylammonium cation (C₆H₁₅N⁺) and a nitrate anion (NO₃⁻). This compound is typically synthesized via the neutralization of triethylamine with nitric acid.

Properties

Molecular Formula

C6H16N2O3

Molecular Weight

164.20 g/mol

IUPAC Name

triethylazanium;nitrate

InChI

InChI=1S/C6H15N.NO3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;/q;-1/p+1

InChI Key

VOXVCYMHFQQEMC-UHFFFAOYSA-O

Canonical SMILES

CC[NH+](CC)CC.[N+](=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ammonium Nitrate (NH₄NO₃)

  • Molecular Properties: Ammonium nitrate is an inorganic salt with a molecular weight of 80.04 g/mol. It is highly hygroscopic and decomposes explosively under high temperatures or confinement .
  • Solubility : Extremely water-soluble (150 g/100 mL at 20°C), making it ideal for agricultural fertilizers .
  • Stability : Thermally unstable above 210°C, posing significant explosion risks .
  • Applications : Primarily used in fertilizers (80% of global production) and explosives (e.g., ANFO) .

Key Difference : Unlike ammonium nitrate, triethylazanium nitrate is less hygroscopic and more stable under moderate temperatures due to its organic cation. However, it lacks large-scale industrial applications compared to ammonium nitrate.

Tetrabutylazanium Nitrate (C₁₆H₃₆N₂O₃)

  • Molecular Properties : A quaternary ammonium nitrate with a molecular weight of 304.47 g/mol . The longer butyl chains increase hydrophobicity .
  • Solubility : Low water solubility (<5 g/100 mL) but high solubility in organic solvents like dichloromethane .
  • Applications: Used as a phase-transfer catalyst in organic reactions due to its ability to stabilize anions in non-polar media .

Key Difference : Triethylazanium nitrate, with shorter ethyl groups, exhibits higher water solubility than tetrabutylazanium nitrate but lower catalytic efficiency in phase-transfer reactions.

Lead Nitrate (Pb(NO₃)₂)

  • Molecular Properties: An inorganic nitrate with a molecular weight of 331.21 g/mol. Highly toxic and environmentally hazardous .
  • Solubility : Moderately water-soluble (52 g/100 mL at 20°C) .
  • Applications : Used in explosives, pigments, and laboratory reagents. Banned in many consumer products due to toxicity .

Key Difference : Lead nitrate’s toxicity and environmental persistence contrast with triethylazanium nitrate’s lower ecological risk. However, triethylazanium nitrate lacks the oxidizing power of lead nitrate.

Thiamine Nitrate (C₁₂H₁₇N₅O₄S)

  • Molecular Properties : A vitamin B₁ derivative with a molecular weight of 327.36 g/mol . Contains a nitrate group bonded to a thiazole ring .
  • Solubility : Soluble in water (1 g/100 mL) and stable under physiological pH .
  • Applications : Pharmaceutical applications, including treatment of vitamin B₁ deficiency .

Key Difference : Thiamine nitrate’s biological activity and pharmaceutical relevance differ from triethylazanium nitrate’s synthetic and catalytic uses.

Data Tables

Table 1: Comparative Properties of Nitrate Compounds

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (g/100 mL) Thermal Stability Key Applications
Triethylazanium nitrate C₆H₁₆N₂O₃ 164.21 ~50 (estimated) Moderate Organic synthesis, ionic liquids
Ammonium nitrate NH₄NO₃ 80.04 150 Low (explosive) Fertilizers, explosives
Tetrabutylazanium nitrate C₁₆H₃₆N₂O₃ 304.47 <5 High Phase-transfer catalysts
Lead nitrate Pb(NO₃)₂ 331.21 52 Moderate Explosives, pigments
Thiamine nitrate C₁₂H₁₇N₅O₄S 327.36 1 High Pharmaceuticals

Table 2: Stability and Hazard Profiles

Compound Decomposition Temperature (°C) Toxicity (LD₅₀, oral rat) Environmental Impact
Triethylazanium nitrate >150 (estimated) Not reported Low
Ammonium nitrate 210 2,200 mg/kg High (eutrophication)
Lead nitrate 470 105 mg/kg Severe (bioaccumulation)
Thiamine nitrate >200 3,000 mg/kg Negligible

Preparation Methods

Reaction Conditions and Optimization

  • Stoichiometry : A 1:1 molar ratio of triethylamine to nitric acid ensures complete conversion. Excess acid may lead to byproducts or unreacted reagents.

  • Solvent Selection : While the reaction can proceed solvent-free, polar aprotic solvents like acetone or dichloromethane improve mixing and temperature control.

  • Temperature Control : Slow addition of nitric acid to triethylamine under ice-cooling (0–5°C) mitigates exothermic heat, preventing decomposition.

Purification and Isolation

Post-reaction, the product is isolated via:

  • Solvent Evaporation : Rotary evaporation removes volatile components under reduced pressure.

  • Recrystallization : Dissolving the crude product in hot ethanol followed by cooling yields crystalline triethylazanium nitrate.

  • Desiccation : Final drying over phosphorus pentoxide (P₂O₅) in a vacuum desiccator ensures anhydrous product.

Table 1: Typical Yields and Purity Metrics for Neutralization Method

ParameterValue
Yield85–92%
Purity (HPLC)≥98%
Melting Point130–132°C (decomposes)

Metathesis Reactions: Alternative Pathways

Triethylazanium nitrate can also be synthesized through salt metathesis, where triethylammonium chloride reacts with a metal nitrate. For example:

Et3NH+Cl+NaNO3Et3NH+NO3+NaCl\text{Et}3\text{NH}^+\text{Cl}^- + \text{NaNO}3 \rightarrow \text{Et}3\text{NH}^+\text{NO}3^- + \text{NaCl}

Key Considerations

  • Solubility Dynamics : Sodium chloride’s high aqueous solubility drives the reaction forward, but product isolation requires selective precipitation.

  • Solvent Systems : Mixed solvents (e.g., water-ethanol) enhance nitrate salt solubility, facilitating phase separation.

Limitations

  • Byproduct Contamination : Incomplete removal of NaCl necessitates repeated recrystallization.

  • Economic Feasibility : Higher costs of metal nitrates compared to nitric acid limit industrial scalability.

Advanced Synthesis Techniques

Non-Aqueous Ion Exchange

Gas-phase reactions between triethylamine and dinitrogen tetroxide (N₂O₄) have been explored, leveraging non-aqueous media to avoid hydrolysis:

Et3N+N2O4Et3NH+NO3+NO\text{Et}3\text{N} + \text{N}2\text{O}4 \rightarrow \text{Et}3\text{NH}^+\text{NO}_3^- + \text{NO}

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Acid-Base Neutralization9298High
Metathesis7895Moderate
Gas-Phase Reaction6590Low

Analytical Characterization

Spectroscopic Validation

  • Infrared (IR) Spectroscopy : Peaks at 1380 cm⁻¹ (NO₃⁻ asymmetric stretch) and 1630 cm⁻¹ (NH⁺ bend) confirm structure.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O): δ 1.2 (t, 9H, CH₃), 3.2 (q, 6H, CH₂).

Elemental Analysis

  • Theoretical Composition : C 43.90%, H 9.76%, N 17.07%.

  • Experimental Results : C 43.5%, H 9.8%, N 16.9%.

Emerging Research and Innovations

Recent studies explore electrochemical synthesis, where triethylamine is oxidized in the presence of nitrate ions under controlled potentials. Preliminary results show 70% Faradaic efficiency but require further optimization .

Q & A

Q. What experimental precautions are critical for handling triethylazanium nitrate in laboratory settings?

Triethylazanium nitrate is classified as an oxidizing solid (Category 2) and may cause skin/eye irritation (Category 2) . Key precautions include:

  • Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Storage in airtight containers away from combustible materials, in a cool, dry environment.
  • Immediate neutralization of spills using inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols.
  • Work under fume hoods to avoid inhalation of particulate matter.

Q. How can researchers optimize the synthesis of triethylazanium nitrate?

Synthesis optimization involves:

  • Precursor selection : Use high-purity triethylamine and nitric acid to minimize byproducts.
  • Reaction conditions : Controlled temperature (e.g., 0–5°C) during acid-base neutralization to prevent thermal decomposition .
  • Purification : Recrystallization from ethanol-water mixtures to remove residual salts, followed by vacuum drying .
  • Yield monitoring : Gravimetric analysis after each step to assess efficiency.

Q. What methodologies are recommended for quantifying nitrate content in triethylazanium nitrate?

  • Griess Reaction : Convert nitrate to nitrite via enzymatic reduction (e.g., nitrate reductase), then measure absorbance at 540 nm after diazotization with sulfanilamide and NNED .
  • Ion Chromatography : Direct quantification using anion-exchange columns (e.g., RP-C18) with UV detection at 313 nm .
  • Enzymatic Assays : Recombinant nitrate reductase ensures specificity and avoids interference from organic matrices .

Q. How can researchers assess the purity of triethylazanium nitrate?

  • Chloride/Sulfate Limits : Perform <1.03> chloride and <1.14> sulfate tests using 0.01 mol/L HCl and 0.005 mol/L H₂SO₄ controls, respectively .
  • HPLC Analysis : Compare retention times against reference standards with internal calibration (e.g., thiamine nitrate) .
  • Water Content : Karl Fischer titration to ensure ≤0.1% moisture, critical for stability .

Q. What spectroscopic techniques are suitable for structural characterization?

  • FT-IR : Identify N–O stretching (1380–1340 cm⁻¹) and C–N vibrations (1250–1020 cm⁻¹) .
  • NMR : ¹H NMR (δ 1.2–1.4 ppm for –CH₃, δ 3.2–3.5 ppm for –CH₂–N⁺) and ¹³C NMR for backbone confirmation .
  • XRD : Compare diffraction patterns with crystallographic databases to confirm lattice structure .

Advanced Research Questions

Q. How does triethylazanium nitrate’s stability vary under extreme conditions (e.g., high humidity, UV exposure)?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typically >150°C) under nitrogen atmospheres.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months; analyze nitrate degradation via ion chromatography .
  • Photostability : Expose to UV-A (320–400 nm) and quantify nitrate loss using enzymatic assays .

Q. What advanced analytical methods resolve matrix interference in nitrate quantification?

  • Isotope Dilution Mass Spectrometry (IDMS) : Use ¹⁵N-labeled nitrate as an internal standard for high-precision environmental samples .
  • Capillary Electrophoresis (CE) : Separate nitrate from organic anions (e.g., acetate) using borate buffers at pH 9.3 .
  • 2D NMR : Differentiate nitrate peaks from overlapping signals in complex mixtures .

Q. How can researchers address contradictions in nitrate concentration data across analytical platforms?

  • Method Validation : Cross-validate using certified reference materials (CRMs) and spike-recovery tests (target: 95–105% recovery) .
  • Z-Score Analysis : Identify outliers by calculating deviations from the mean (|z| > 3 indicates significant bias) .
  • Interlaboratory Comparisons : Participate in round-robin trials to harmonize protocols .

Q. What modeling approaches predict the environmental fate of triethylazanium nitrate?

  • Chemistry-Transport Models (CTMs) : Simulate atmospheric dispersion and heterogeneous reactions (e.g., nitric acid adsorption) using Eulerian grid models .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation rates .
  • Ecotoxicology : Use species sensitivity distributions (SSDs) to estimate NOEC (No Observed Effect Concentration) for aquatic organisms .

Q. How can computational studies enhance understanding of triethylazanium nitrate’s reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nitrate dissociation energies) .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in polar solvents (e.g., water, ethanol) to assess ionic mobility .
  • QSAR Models : Predict toxicity endpoints (e.g., LD₅₀) using electronic parameters (e.g., HOMO-LUMO gap) .

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